7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Description
Crystallographic Analysis and Molecular Geometry
The molecular structure of this compound is characterized by a fused bicyclic heterocyclic core with multiple substituents that significantly influence its three-dimensional geometry. The compound has a molecular formula of C₁₃H₉N₃ClI and a molecular weight of 369.58 g/mol, indicating a relatively dense molecular structure due to the presence of heavy halogen atoms. The fundamental structural framework is based on the pyrrolo[2,3-d]pyrimidine system, which consists of a pyrrole ring fused to a pyrimidine ring at the 2,3-positions.
Crystallographic studies of related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine compounds reveal that the bicyclic core maintains an essentially planar geometry, with the pyrrole and pyrimidine rings inclined to one another by less than 1 degree. This planarity is crucial for the electronic delocalization throughout the heterocyclic system and contributes to the overall stability of the molecular framework. The benzyl substituent at the nitrogen-7 position introduces additional conformational considerations, as the benzyl group can adopt various orientations relative to the heterocyclic plane.
The halogen substitution pattern in this compound creates a unique electronic environment. The chlorine atom at the 4-position occupies a site adjacent to one of the pyrimidine nitrogen atoms, while the iodine atom at the 5-position is located on the pyrrole ring portion of the fused system. This positioning is significant because it places the halogens in different electronic environments within the heterocyclic framework.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₉N₃ClI | |
| Molecular Weight | 369.58 g/mol | |
| Pyrrole-Pyrimidine Dihedral Angle | < 1° | |
| Heterocyclic Core Planarity | Essentially planar |
The geometric arrangement of substituents creates specific steric and electronic interactions that influence the overall molecular conformation. The benzyl group provides significant steric bulk that can affect crystal packing arrangements and intermolecular interactions. The presence of both electron-withdrawing halogens on the heterocyclic core creates an asymmetric distribution of electron density that has implications for both intramolecular and intermolecular interactions.
Electronic Configuration and Aromatic System Delocalization
The electronic structure of this compound is dominated by the aromatic character of both the fused heterocyclic core and the benzyl substituent. The pyrrolo[2,3-d]pyrimidine system exhibits significant electron delocalization across the entire bicyclic framework, which is characteristic of fused aromatic heterocycles. This delocalization is quantified through various aromaticity indices, including the aromatic fluctuation index and delocalization measures that describe electron sharing between adjacent atoms in the ring system.
The presence of multiple nitrogen atoms within the heterocyclic core creates a complex electronic environment where electron density is not uniformly distributed. The pyrimidine portion of the molecule contains two nitrogen atoms that act as electron-withdrawing centers, while the pyrrole nitrogen participates in the aromatic system through donation of its lone pair electrons. This electronic asymmetry is further enhanced by the halogen substitution pattern.
The chlorine atom at the 4-position exerts a strong electron-withdrawing inductive effect that depletes electron density from the adjacent carbon and nitrogen atoms. Simultaneously, the iodine atom at the 5-position provides both inductive withdrawal and potential polarizability effects due to its larger electron cloud. The combination of these electronic effects creates a gradient of electron density across the heterocyclic system that influences both chemical reactivity and intermolecular interactions.
Computational studies of similar pyrrolo[2,3-d]pyrimidine derivatives indicate that the frontier molecular orbitals are significantly influenced by substituent effects. The incorporation of electron-withdrawing halogens typically results in stabilization of both the highest occupied molecular orbital and the lowest unoccupied molecular orbital, leading to modifications in the energy gap between these frontier orbitals. These electronic changes have direct implications for the compound's optical properties and potential participation in charge transfer processes.
| Electronic Property | Effect | Contributing Factor |
|---|---|---|
| Electron Density Distribution | Asymmetric | Halogen substitution pattern |
| Frontier Orbital Energy | Stabilized | Electron-withdrawing groups |
| Aromatic Character | Enhanced | Fused ring delocalization |
| Polarizability | Increased | Heavy halogen presence |
The benzyl substituent contributes additional aromatic character to the overall electronic system, though it is primarily isolated from the heterocyclic π-system due to the intervening nitrogen atom. However, the benzyl group can participate in through-space interactions and contributes to the overall electronic polarizability of the molecule.
Halogen Bonding Interactions in Solid-State Arrangements
The presence of both chlorine and iodine substituents in this compound creates significant potential for halogen bonding interactions in the solid state. Halogen bonding represents a directional non-covalent interaction where the halogen atom acts as an electron acceptor toward electron-rich centers such as nitrogen atoms, oxygen atoms, or π-electron systems. The strength and directionality of these interactions depend on the nature of the halogen involved, with iodine typically forming stronger halogen bonds than chlorine due to its greater polarizability and more pronounced electrostatic potential.
In the context of this compound, the iodine atom at the 5-position is particularly well-positioned to participate in halogen bonding interactions. The σ-hole region of the iodine atom, which represents an area of positive electrostatic potential along the extension of the carbon-iodine bond, can interact favorably with electron-rich acceptor sites. The heterocyclic nitrogen atoms within the same molecule or in neighboring molecules represent prime targets for such interactions.
Experimental studies of related halogenated pyrrolo[2,3-d]pyrimidine compounds demonstrate that halogen bonding can significantly influence crystal packing arrangements. In the solid state, molecules may organize through networks of halogen bonds that complement other intermolecular forces such as π-π stacking interactions between aromatic systems and conventional hydrogen bonding involving the nitrogen atoms of the heterocyclic core.
The chlorine atom at the 4-position, while less polarizable than iodine, can still participate in weaker halogen bonding interactions. The positioning of chlorine adjacent to the pyrimidine nitrogen creates opportunities for both intramolecular and intermolecular halogen bond formation. Studies indicate that in systems where halogen bonding is possible, affinity increases can be substantial, with the progression from chlorine to iodine often yielding approximately one order of magnitude enhancement in binding strength.
| Halogen Bond Type | Relative Strength | Primary Acceptor Sites |
|---|---|---|
| Iodine-mediated | Strong | Nitrogen lone pairs, π-systems |
| Chlorine-mediated | Moderate | Nitrogen lone pairs |
| Mixed halogen networks | Variable | Multiple heteroatoms |
The benzyl substituent plays an important role in solid-state organization by providing additional sites for intermolecular interactions and by influencing the overall molecular packing density. The aromatic benzyl ring can participate in π-π stacking interactions with other aromatic systems, creating layered arrangements that complement the halogen bonding networks. The combination of halogen bonding, π-π interactions, and potential hydrogen bonding creates a complex three-dimensional network of intermolecular forces that determines the crystal structure and physical properties of the compound.
The directionality of halogen bonds, typically characterized by C-X···Y angles approaching 180 degrees (where X is the halogen and Y is the acceptor), imposes geometric constraints on the crystal packing that can lead to specific supramolecular architectures. These organized arrangements have implications for the compound's physical properties, including thermal stability, solubility characteristics, and mechanical properties of the crystalline material.
Properties
IUPAC Name |
7-benzyl-4-chloro-5-iodopyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClIN3/c14-12-11-10(15)7-18(13(11)17-8-16-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGKGMFQFVMROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2N=CN=C3Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726216 | |
| Record name | 7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244855-59-1 | |
| Record name | 4-Chloro-5-iodo-7-(phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1244855-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Condensation-Cyclization Route
As described in CN110386936B , the core structure is synthesized via condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate in solvents like cyclohexane or acetonitrile, yielding 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV) . Subsequent cyclization with formamidine acetate and sodium methoxide in methanol at 35–40°C for 4 hours generates 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (I) with 90.2% yield and 99.3% purity. Critical parameters include:
Chlorination of Pyrrolo[2,3-d]pyrimidine Diol
WO2007012953A2 details an alternative route starting from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol . Treatment with phosphorus oxychloride (POCl₃) in toluene at 70°C, followed by addition of diisopropylethylamine (DIPEA) , yields 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with 87.3% yield. Key optimizations include:
-
POCl₃ equivalents : 3.0 equivalents ensure complete dichlorination.
-
Temperature control : Gradual heating to 106°C prevents decomposition.
Benzylation at the 7-Position
The final step introduces the benzyl group at N7 via alkylation:
Alkylation with Benzyl Bromide
Treatment of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine with benzyl bromide in the presence of sodium hydride (NaH) in THF at 0–25°C affords the target compound. Key considerations include:
One-Pot Functionalization
Advanced protocols from WO2007012953A2 suggest integrating benzylation earlier in the synthesis. For example, protecting the N7 position with a benzyl group before iodination or chlorination simplifies purification and improves yields.
Comparative Analysis of Synthetic Routes
Challenges and Optimizations
-
Regioselectivity in Iodination : Competing substitution at C6 or C2 necessitates careful choice of iodinating agents and catalysts.
-
Benzylation Efficiency : Steric hindrance at N7 may reduce alkylation rates; microwave-assisted synthesis at 80°C improves kinetics.
-
Purification : Column chromatography on silica gel with ethyl acetate/hexane (1:4) effectively isolates the final product .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative of the compound .
Scientific Research Applications
7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues with Varying Halogens and Substituents
Key structural variations among pyrrolo[2,3-d]pyrimidine derivatives include substitutions at positions 4, 5, and 5. Below is a comparative analysis:
Table 1: Comparison of Key Pyrrolo[2,3-d]pyrimidine Derivatives
Impact of Substituents on Physicochemical Properties
Halogen Effects :
- Iodine (5-I) : The iodine atom in the target compound increases molecular weight and polarizability compared to bromine or chlorine analogues. This may enhance halogen bonding in biological targets, improving binding affinity .
- Chlorine (4-Cl) : Chlorine at position 4 is common in kinase inhibitors, as seen in analogues like 7-Benzyl-4-methyl derivatives, where it stabilizes interactions with ATP-binding pockets .
- However, it may reduce aqueous solubility compared to unsubstituted or methylated analogues (e.g., 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, MW 148.16) .
- Amino vs.
Biological Activity
7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrolo[2,3-d]pyrimidine derivatives. The introduction of the benzyl group and halogens (chlorine and iodine) is crucial for enhancing biological activity. Various synthetic routes have been reported, including direct halogenation and substitution reactions that yield the desired compound with high purity and yield .
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds within the pyrrolo[2,3-d]pyrimidine class, including this compound. Notably, compounds with similar scaffolds have shown promising activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). A structure-activity relationship study indicated that modifications at positions 4 and 7 significantly influence antiviral potency .
| Compound | IC50 (µM) | Target Virus |
|---|---|---|
| 1 | <1 | ZIKV |
| 8 | <1 | DENV |
| 19 | 8.5 | DENV |
These findings suggest that the presence of electron-withdrawing groups like chlorine at position 4 enhances antiviral activity by stabilizing the compound's interaction with viral targets.
Anticancer Activity
In addition to antiviral properties, this compound has been investigated for its anticancer effects. Preliminary data indicate that it exhibits cytotoxicity against various cancer cell lines. For instance, in assays involving HepG2 liver cancer cells, compounds derived from this scaffold demonstrated IC50 values ranging from 29 to 59 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 40 |
| MDA-MB-231 | 50 |
| HeLa | 45 |
Mechanistic studies revealed that these compounds induce apoptosis via upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This apoptotic mechanism underscores their potential as therapeutic agents in cancer treatment.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals critical insights into how structural modifications affect biological activity. Key observations include:
- Substituent Positioning : The position of substituents on the pyrrolo[2,3-d]pyrimidine core significantly impacts both antiviral and anticancer activities.
- Electron-Withdrawing Groups : The presence of halogens (Cl and I) at specific positions enhances biological efficacy by modulating electronic properties.
- Hydrophobic Interactions : The benzyl group contributes to increased hydrophobic interactions, improving binding affinity to biological targets.
Case Studies
A notable case study involved the evaluation of a series of pyrrolo[2,3-d]pyrimidines in inhibiting ZIKV and DENV. Compounds were screened for cytotoxicity using a reporter assay followed by titer-reduction assays to confirm antiviral efficacy. The results indicated that compounds with a para-nitrobenzyl moiety exhibited superior activity compared to their analogs without this substituent .
Q & A
Q. What are the key synthetic routes for 7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine?
The synthesis typically involves multi-step nucleophilic substitution and halogenation. A common approach includes:
- Core scaffold formation : Start with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives. Introduce the benzyl group at the 7-position via acid-mediated nucleophilic substitution with benzylamine in isopropanol under reflux (12–48 hours) .
- Iodination : Halogenation at the 5-position can be achieved using iodine sources (e.g., NIS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) .
- Purification : Recrystallization from methanol or column chromatography yields the final compound.
Q. Which spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : Confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, aromatic protons) and scaffold integrity .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₀ClIN₃: 386.96) .
- X-ray crystallography (if available): Resolves stereochemistry and solid-state packing .
Advanced Research Questions
Q. How does the 5-iodo substituent influence reactivity in cross-coupling reactions?
The 5-iodo group enables Suzuki-Miyaura or Sonogashira couplings for functionalization. For example:
- Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups, enhancing π-stacking interactions in kinase binding .
- Selectivity : The iodo group’s lower electronegativity (vs. bromo/chloro) improves reaction rates and yields under mild conditions (e.g., 60°C, 12 hours) .
Q. What is the structure-activity relationship (SAR) of substituents on kinase inhibition?
- Benzyl group (7-position) : Enhances hydrophobic interactions with kinase pockets (e.g., EGFR, VEGFR2), improving binding affinity .
- Iodo (5-position) vs. ethyl/chloro analogs : Iodo increases steric bulk, potentially reducing off-target effects but may lower solubility .
- 4-chloro group : Critical for ATP-binding site interactions; replacement with amino groups diminishes activity .
Q. How do researchers resolve contradictions in reported biological activities?
Discrepancies often arise from:
- Assay conditions : Varying ATP concentrations (e.g., 10 μM vs. 1 mM) alter IC₅₀ values .
- Cellular permeability : The benzyl group’s lipophilicity may reduce solubility, necessitating formulation with co-solvents (e.g., DMSO:PBS) .
- Kinase isoform selectivity : Use isoform-specific inhibitors (e.g., PERK vs. CDK2) in counter-screens .
Q. What computational strategies predict binding modes with kinase targets?
- Docking studies : Use crystal structures (e.g., PERK, PDB: 4HVB) to model interactions between the 4-chloro group and hinge regions .
- MD simulations : Assess stability of benzyl group interactions in hydrophobic pockets over 100-ns trajectories .
Methodological Considerations
Q. How to optimize solubility for in vivo studies?
- Prodrug strategies : Introduce phosphate groups at the 7-position for enhanced aqueous solubility .
- Co-solvents : Use Cremophor EL/PEG 400 mixtures (1:1 v/v) for parenteral administration .
Q. What in vitro assays validate target engagement?
- Kinase inhibition assays : Measure IC₅₀ using recombinant kinases (e.g., PERK) and ADP-Glo™ kits .
- Cellular assays : Monitor downstream markers (e.g., p-eIF2α for PERK inhibition) via Western blotting .
Data Contradiction Analysis
Reported discrepancies in kinase selectivity profiles (e.g., PERK vs. EGFR) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
